Cas no 2138378-80-8 (tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate)

tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate structure
2138378-80-8 structure
商品名:tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate
CAS番号:2138378-80-8
MF:C13H19IN2O2
メガワット:362.206635713577
CID:5610743
PubChem ID:165794863

tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
    • 2138378-80-8
    • EN300-844505
    • tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate
    • インチ: 1S/C13H19IN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)
    • InChIKey: LZHDRHPIJARFPO-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC=CC=1C(CN)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 362.04913g/mol
  • どういたいしつりょう: 362.04913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-844505-2.5g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8 95.0%
2.5g
$1315.0 2025-02-21
Enamine
EN300-844505-10.0g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8 95.0%
10.0g
$2884.0 2025-02-21
Enamine
EN300-844505-0.25g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8 95.0%
0.25g
$617.0 2025-02-21
Enamine
EN300-844505-10g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8
10g
$2884.0 2023-09-02
Enamine
EN300-844505-5.0g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8 95.0%
5.0g
$1945.0 2025-02-21
Enamine
EN300-844505-0.05g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8 95.0%
0.05g
$563.0 2025-02-21
Enamine
EN300-844505-0.5g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8 95.0%
0.5g
$645.0 2025-02-21
Enamine
EN300-844505-0.1g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8 95.0%
0.1g
$591.0 2025-02-21
Enamine
EN300-844505-1.0g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8 95.0%
1.0g
$671.0 2025-02-21
Enamine
EN300-844505-1g
tert-butyl N-[2-amino-1-(2-iodophenyl)ethyl]carbamate
2138378-80-8
1g
$671.0 2023-09-02

tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate 関連文献

tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamateに関する追加情報

Introduction to tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate (CAS No. 2138378-80-8)

tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate (CAS No. 2138378-80-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid derivative, plays a crucial role in the synthesis of various bioactive molecules and drug candidates. Its unique structural features, including the tert-butyl carbamate protecting group and the 2-iodophenyl substituent, make it an attractive building block for the development of novel therapeutic agents.

The tert-butyl carbamate (Boc) protecting group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal. This protecting group effectively shields the amino functionality from unwanted side reactions, allowing for selective functionalization at other sites of the molecule. The 2-iodophenyl substituent, on the other hand, provides a valuable handle for further chemical modifications, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Recent studies have highlighted the potential of tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate in the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of small molecule inhibitors targeting protein-protein interactions (PPIs). These inhibitors have shown promising results in preclinical studies for treating cancer and neurodegenerative disorders.

Another area where tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate has found application is in the field of peptide chemistry. Peptides are important biomolecules with diverse biological activities, and their synthesis often requires the use of protected amino acid derivatives. The tert-butyl carbamate protecting group in this compound allows for efficient and selective deprotection, facilitating the stepwise assembly of complex peptide sequences.

The stability and reactivity of tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate have also been extensively studied. Researchers have demonstrated that this compound can be synthesized with high purity and yield using straightforward methods, making it readily available for large-scale applications. Additionally, its stability under various reaction conditions ensures that it can be stored and transported without significant degradation.

In terms of safety, tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate is generally considered to be a low-risk compound when handled according to standard laboratory protocols. However, it is important to follow appropriate safety guidelines to minimize any potential hazards associated with its use.

The versatility of tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate extends beyond its use as an intermediate in drug synthesis. It has also been explored as a starting material for the preparation of ligands for metal complexes, which have applications in catalysis and materials science. The ability to introduce functional groups at specific positions through selective reactions makes this compound a valuable tool for chemists working in these areas.

In conclusion, tert-butyl N-2-amino-1-(2-iodophenyl)ethylcarbamate (CAS No. 2138378-80-8) is a highly versatile and important compound in modern medicinal chemistry and pharmaceutical research. Its unique structural features and excellent reactivity make it an indispensable building block for the synthesis of bioactive molecules and drug candidates. As research in this field continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.

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